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molecular formula C13H13F3N2O B8721924 8-methoxy-6-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-96-1

8-methoxy-6-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8721924
M. Wt: 270.25 g/mol
InChI Key: OGLDPCGBFUZMJF-UHFFFAOYSA-N
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Patent
US07109339B2

Procedure details

A microwave-compatible seal tube was charged with (4-methoxy-2-trifluoromethyl-phenyl)-hydrazine hydrochloride (406 mg, 1.7 mmol), 4-piperidone monohydrate hydrochloride (268 mg, 1.7 mmol), and 2-PrOH (4 mL). The reaction mixture was saturated with HCl gas and the tube was sealed. The reaction mixture was subjected to microwave irradiation at 120° C. for 12 min. The solids were filtered, washed with ether and treated with sat. NaHCO3 (10 mL). The basic solution was extracted with EtOAc (2×25 mL) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Purification of the residue by column chromatography [silica gel, 5–75% (80:18:2 CHCl3/MeOH/concd NH4OH)/CH2Cl2] provided 8-methoxy-6-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (192 mg, in 42%) as an off-white solid: mp 140–144° C.; 1H NMR (300 MHz, CD3OD) δ 7.10 (d, J=2.0 Hz, 1H), 6.93 (d, J=2.1 Hz, 1H), 3.97 (s, 2H), 3.83 (s, 3H), 3.16 (t, J=5.8 Hz, 2H), 2.87 (t, J=5.7 Hz, 2H); 19F NMR (282 MHz, CD3OD) δ −61.0; ESI MS 271 [C13H13F3N2O+H]+.
Name
(4-methoxy-2-trifluoromethyl-phenyl)-hydrazine hydrochloride
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-PrOH
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:5]=1.Cl.O.[NH:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1.Cl>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[C:7]2[NH:10][C:21]3[CH2:22][CH2:23][NH:18][CH2:19][C:20]=3[C:8]=2[CH:9]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
(4-methoxy-2-trifluoromethyl-phenyl)-hydrazine hydrochloride
Quantity
406 mg
Type
reactant
Smiles
Cl.COC1=CC(=C(C=C1)NN)C(F)(F)F
Name
Quantity
268 mg
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
2-PrOH
Quantity
4 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
CUSTOM
Type
CUSTOM
Details
irradiation at 120° C. for 12 min
Duration
12 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
treated with sat. NaHCO3 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography [silica gel, 5–75% (80:18:2 CHCl3/MeOH/concd NH4OH)/CH2Cl2]

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C3=C(NC2C(=C1)C(F)(F)F)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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